molecular formula C8H14O3 B11940343 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone CAS No. 100849-70-5

2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone

Katalognummer: B11940343
CAS-Nummer: 100849-70-5
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: WDUYKKAPKIGBCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.199 g/mol . This compound is characterized by the presence of a hydroxy group attached to a cyclohexyl ring and an ethanone group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

The use of continuous flow reactors and advanced purification techniques may be utilized to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone is unique due to its specific structural features, such as the presence of both a hydroxy group and a cyclohexyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

100849-70-5

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

2-hydroxy-1-(1-hydroxycyclohexyl)ethanone

InChI

InChI=1S/C8H14O3/c9-6-7(10)8(11)4-2-1-3-5-8/h9,11H,1-6H2

InChI-Schlüssel

WDUYKKAPKIGBCK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C(=O)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.